
3-Methylsalicylic acid
Overview
Description
3-Methylsalicylic acid (3mSA; CAS 83-40-9) is a methyl-substituted derivative of salicylic acid, where a methyl group occupies the meta position (C3) relative to the hydroxyl group (C2) on the aromatic ring. Its molecular formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol. Key physical properties include a melting point of ~170°C and moderate solubility in polar solvents like methanol and acetonitrile . 3mSA is notable for its role in co-crystal engineering with pharmaceuticals such as sulfamethazine (SMT), forming stable 1:1 co-crystals via hydrogen bonding (R2²(8) motif) and π-π interactions . Additionally, it exhibits fibrinolytic activity by activating the plasminogen system, though its antioxidant capacity is relatively low compared to other phenolic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxytoluic acid can be synthesized through various methods. One common approach involves the reaction of acetophenols with iodine and pyridine, leading to the formation of hydroxybenzoic acids . Another method includes the hydrolysis of nitriles and the carboxylation of organometallic intermediates .
Industrial Production Methods: In industrial settings, hydroxytoluic acid is often produced through the carbonylation of toluene derivatives. This process involves the reaction of toluene with carbon monoxide in the presence of a catalyst, typically a transition metal complex, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: Hydroxytoluic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxybenzyl alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroxybenzyl alcohols
Substitution: Various substituted benzoic acids
Scientific Research Applications
Hydroxytoluic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Hydroxytoluic acid derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of hydroxytoluic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulating their activity and affecting metabolic processes. The hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The position and nature of substituents on the salicylic acid backbone significantly influence physicochemical and biological properties. Below is a comparative analysis of 3mSA with analogs:
Table 1: Structural and Electronic Comparison
Key Observations :
- Substituent Position : The C3-CH₃ group in 3mSA optimizes hydrogen-bonding geometry for co-crystal formation, as seen in SMT-3mSA systems. In contrast, 4-methyl substitution disrupts this geometry due to steric clashes .
- Electronic Effects : Methoxy substituents (e.g., 3-methoxysalicylic acid) increase electron density on the aromatic ring, enhancing stability in polar environments but reducing acidity compared to methyl groups .
Thermodynamic and Solubility Behavior
3mSA’s co-crystallization with SMT is entropy-driven, with a 5% increase in molecular volume upon co-crystal formation. This contrasts with salicylic acid , which forms smaller co-crystals due to higher solubility and stronger H-bonding networks .
Table 2: Solubility and Co-Crystal Stability
Compound | Solubility in Acetonitrile (30°C) | Co-Crystal Region Size (Ternary Phase Diagram) | Thermodynamic Stability |
---|---|---|---|
This compound | 0.15 mol/L | Large (methanol) | High (ΔG < 0) |
Salicylic acid | 0.25 mol/L | Small | Moderate |
3-Ethylsalicylic acid | 0.10 mol/L | Moderate | Low (ΔG > 0) |
Key Observations :
- Solubility Ratio : Co-crystal region size inversely correlates with coformer/API solubility ratios. 3mSA’s moderate solubility in acetonitrile (~0.15 mol/L) enables stable co-crystal domains, unlike highly soluble analogs like salicylic acid .
- Substituent Size : Ethyl groups (e.g., 3-ethylsalicylic acid) reduce solubility and co-crystal stability due to increased hydrophobicity .
Antioxidant Activity
3mSA exhibits low antioxidant activity (pIC₅₀ = 1.15), attributed to its single hydroxyl group and electron-withdrawing methyl substituent. In contrast, 3,5-dinitrosalicylic acid (pIC₅₀ = 0.61) shows even lower activity due to nitro groups deactivating the aromatic ring .
Metabolic Pathways
3mSA accumulates as a metabolite in Pseudomonas species during m-xylene degradation, analogous to 3-ethylsalicylic acid in 3-ethyltoluene catabolism.
Biological Activity
3-Methylsalicylic acid (3-MSA), also known as o-cresotic acid, is a derivative of salicylic acid with notable biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₈O₃
- Solubility : Soluble in basic water and polar organic solvents.
- Functional Groups : Contains a carboxylic acid and a phenolic group, contributing to its biological activity .
1. Fibrinolytic Activity
This compound has demonstrated significant fibrinolytic activity. It activates the fibrinolytic system in human plasma, which is crucial for the breakdown of fibrin in blood clots. This property suggests potential therapeutic applications in conditions related to thrombosis .
2. Anti-Inflammatory Effects
Research indicates that 3-MSA exhibits anti-inflammatory properties. It may modulate various signaling pathways, including NF-κB and MAPK/ERK pathways, which are integral to inflammatory responses. This modulation can potentially alleviate conditions characterized by chronic inflammation .
3. Antimicrobial Properties
This compound has shown efficacy against various pathogens, including bacteria and viruses. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes .
Study 1: Fibrinolytic Activity in Human Plasma
A study highlighted the fibrinolytic activity of 3-MSA, where it was found to enhance the dissolution of fibrin clots significantly. The study utilized human plasma samples to assess the compound's effectiveness, demonstrating its potential as a therapeutic agent in managing thrombotic disorders .
Study 2: Docking and DFT Analysis
In another investigation, molecular docking studies were conducted to explore the interaction of 3-MSA with various biological targets. The results indicated strong binding affinities with proteins involved in inflammatory responses, supporting its role as an anti-inflammatory agent .
Study 3: Co-crystal Formation with Sulfamethazine
A recent study synthesized a co-crystal of 3-MSA with sulfamethazine, an antimicrobial agent. The co-crystal exhibited enhanced solubility and stability compared to the individual components, suggesting that combining these compounds could improve their therapeutic efficacy .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methylsalicylic acid, and how do they differ in scalability and purity?
- Methodological Answer : Two primary methods are used:
- Solid-phase synthesis : Involves carbonylation of sodium ortho-cresolate under high-pressure CO₂. Requires handling hygroscopic intermediates, increasing complexity .
- Solvent-based synthesis : Conducts carboxylation in liquid phase without isolating sodium salts, reducing equipment demands (e.g., dehydration steps) and improving yield. This method is preferred for lab-scale production due to operational simplicity .
- Key Considerations : Monitor reaction progress via HPLC-UV (limit of quantification: 0.3 mg/g) to ensure purity, especially for downstream biomedical applications .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural identity?
- Methodological Answer :
- Single-crystal XRD : Resolves crystal structure and hydrogen-bonding patterns.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles (e.g., mass loss at ~160°C corresponds to melting point) .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., endothermic peaks at 163–164°C confirm melting behavior) .
- Powder XRD : Validates crystallinity and detects polymorphic impurities .
Q. What are the primary research applications of this compound in material science and pharmacology?
- Methodological Answer :
- Dye Synthesis : Acts as a precursor for acid mordant dyes (e.g., triarylmethane derivatives for textiles). Optimize dye stability by adjusting pH during coupling reactions .
- Co-crystal Engineering : Enhances drug solubility via co-crystallization with APIs like sulfamethazine. Use solvent drop grinding or slurry conversion to synthesize co-crystals .
Advanced Research Questions
Q. How does this compound form entropy-driven co-crystals with sulfamethazine, and what thermodynamic principles govern their stability?
- Methodological Answer :
- Synthesis : Co-crystals (1:1 ratio) are formed via solvent-assisted grinding or cooling crystallization in methanol/acetone. Ternary phase diagrams (30°C) reveal incongruent solubility, favoring entropy-driven crystallization .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) from solubility data. For SMT-3mSA co-crystals, ΔG ≈ −5.2 kJ/mol, indicating spontaneity. Entropy gain (ΔS > 0) arises from increased molecular volume (≈5%) during lattice formation .
Q. What experimental strategies elucidate the role of this compound in modulating fibrinolytic activity in human plasma?
- Methodological Answer :
- In Vitro Assays : Incubate 3mSA with plasma and measure fibrin clot lysis time (CLT) using turbidimetry. Dose-dependent reduction in CLT confirms pro-fibrinolytic effects .
- Mechanistic Studies : Use surface plasmon resonance (SPR) to quantify binding affinity to plasminogen activators. Correlate structural analogs (e.g., 5-methylsalicylic acid) to identify critical functional groups .
Q. How do solvent polarity and pH influence the solubility and phase behavior of this compound in co-crystallization?
- Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters to select solvents (e.g., methanol vs. acetonitrile). Methanol’s higher polarity increases 3mSA solubility, shifting phase diagrams toward larger co-crystal regions .
- pH Control : Adjust pH to ≈2.8 (near pKa of 3mSA) to stabilize the protonated form, enhancing hydrogen-bonding with sulfamethazine. Monitor via in situ Raman spectroscopy .
Q. How do structural isomers of methylsalicylic acid (e.g., 3-, 4-, 5-methyl) differ in physicochemical properties and biological activity?
- Methodological Answer :
- Isomer Synthesis : Prepare isomers via regioselective methylation of salicylic acid. Validate purity via NMR (e.g., aromatic proton shifts differ by substitution pattern) .
- Property Comparison :
- Solubility : 3mSA (1.5 g/L in water) vs. 5mSA (0.8 g/L) due to steric effects.
- Bioactivity : 3mSA shows higher fibrinolytic activation than 5mSA, attributed to optimized hydroxyl and methyl group orientation .
Properties
IUPAC Name |
2-hydroxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSXTWFYRGOBGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9038686 | |
Record name | 2-Hydroxy-3-methylbenzoic acid | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to slightly reddish odorless solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |
Record name | Benzoic acid, 2-hydroxy-3-methyl- | |
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Record name | 3-Methylsalicylic acid | |
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Vapor Pressure |
0.0000514 [mmHg] | |
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CAS No. |
83-40-9 | |
Record name | 3-Methylsalicylic acid | |
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Record name | Hydroxytoluic acid [INN:BAN] | |
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